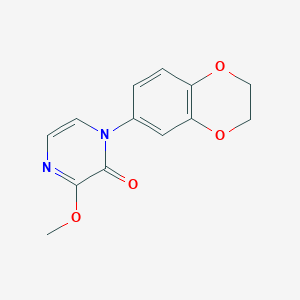![molecular formula C22H30N4O2 B6454263 2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548979-58-2](/img/structure/B6454263.png)
2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a synthetic compound that has garnered interest for its potential applications in various fields such as medicine, chemistry, and industrial processes. This compound combines multiple ring systems and functional groups, making it structurally intricate and functionally versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step reactions starting from simpler precursors. Key steps include:
Formation of the oxane-4-carbonyl component via cyclization reactions.
Construction of the octahydropyrrolo[3,4-c]pyrrole core through hydrogenation and cyclization.
Attachment of the propan-2-yl group via alkylation reactions.
Final assembly with the benzodiazole ring through condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs. Techniques like continuous flow reactors could be employed to streamline the multi-step synthesis process, ensuring scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes a variety of reactions including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the reaction conditions and the reagents used. For instance:
Oxidation might convert the hydroxyl groups to carbonyls or carboxylic acids.
Reduction could yield alcohols or amines from carbonyls or nitriles.
Substitution reactions would typically replace a hydrogen atom with a different functional group like halides or ethers.
Applications De Recherche Scientifique
2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole finds applications in various scientific fields:
Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Potential use as a probe to study biochemical pathways or as a building block for biologically active compounds.
Medicine: : Research into its potential as a pharmaceutical agent for treating specific diseases, given its structural features that may interact with biological targets.
Industry: : Utilization in the creation of specialized materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound could influence various biochemical pathways, such as signal transduction or metabolic processes, depending on its functional groups and overall structure.
Comparaison Avec Des Composés Similaires
Comparing this compound with other structurally similar compounds highlights its uniqueness:
Structurally Similar Compounds: : Include other benzodiazole derivatives or compounds with octahydropyrrolo[3,4-c]pyrrole cores.
Similar Compounds
Benzodiazole derivatives
Octahydropyrrolo[3,4-c]pyrrole-based compounds
Other multi-ring systems with oxane and carbonyl functional groups
Propriétés
IUPAC Name |
oxan-4-yl-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15(2)26-20-6-4-3-5-19(20)23-22(26)25-13-17-11-24(12-18(17)14-25)21(27)16-7-9-28-10-8-16/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZQPVBFUUMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454184.png)
![5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6454197.png)
![2-{[2-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-methylpyrimidine](/img/structure/B6454200.png)

![2-methoxy-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6454214.png)
![1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6454216.png)
![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6454234.png)
![5-fluoro-2-{4-[2-(2-fluorophenoxy)propanoyl]piperazin-1-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454244.png)
![2-{4-[2-(benzyloxy)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454249.png)
![2-{4-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6454266.png)
![2-{5-methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6454273.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-methylpropanamide](/img/structure/B6454277.png)
![5-fluoro-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6454287.png)
![2-(3-methoxyphenyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6454295.png)
